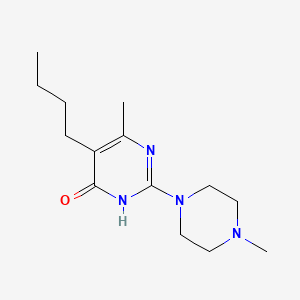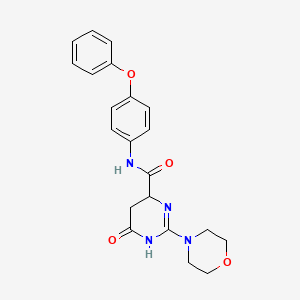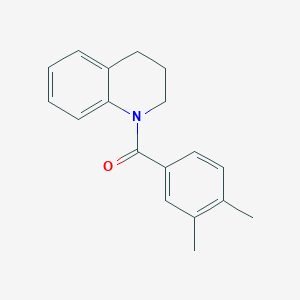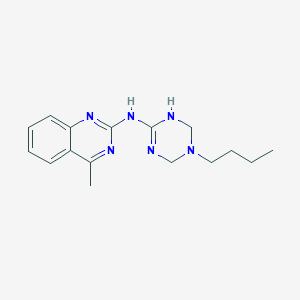![molecular formula C25H27N3O2 B14939634 2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14939634.png)
2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro connection between two cyclic structures. This particular compound features a beta-carboline core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Spirocyclization: The beta-carboline intermediate undergoes spirocyclization with an appropriate reagent to form the spiro compound.
Functionalization: Introduction of the acetyl and 3-methylbutyl groups through selective alkylation and acylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and beta-carboline moieties.
Reduction: Reduction reactions can modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Beta-carboline derivatives are known for their psychoactive properties and potential therapeutic applications.
Medicine
Drug Development: Investigated for potential use in treating neurological disorders, cancer, and infectious diseases.
Industry
Material Science:
作用機序
The mechanism of action of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one would depend on its specific biological target. Generally, beta-carboline derivatives interact with neurotransmitter receptors, enzymes, and DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline derivative with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which may confer distinct chemical and biological properties compared to other beta-carboline derivatives.
特性
分子式 |
C25H27N3O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
2-acetyl-1'-(3-methylbutyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C25H27N3O2/c1-16(2)12-14-27-22-11-7-5-9-20(22)25(24(27)30)23-19(13-15-28(25)17(3)29)18-8-4-6-10-21(18)26-23/h4-11,16,26H,12-15H2,1-3H3 |
InChIキー |
NZVHHPMIOJSJQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3C(=O)C)C5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B14939560.png)


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14939587.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B14939595.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14939615.png)

![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939628.png)
![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939637.png)
![N-(2,3-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939644.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14939655.png)
